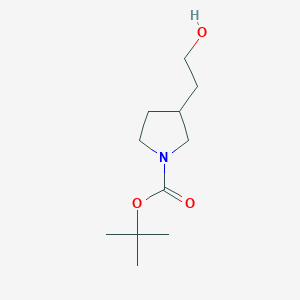

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRWWTPZWOPIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626712 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160132-54-7 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate physical properties

An In-depth Technical Guide on tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Introduction

This compound is a pyrrolidine-based organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the 3-position of the pyrrolidine ring.[1] This molecule is a key building block and synthetic intermediate in the field of medicinal chemistry and drug development.[1] Its structural features, including the chiral center at the 3-position, the reactive hydroxyl group, and the stable Boc protecting group, make it a versatile precursor for the synthesis of a wide range of complex molecules. It is notably used in the development of anticancer agents and sphingosine-1-phosphate (S1P) receptor modulators.[1]

Physical and Chemical Properties

The physical properties of this compound are summarized below. While the compound is well-established as a synthetic intermediate, extensive characterization of its bulk physical properties such as boiling point and density is not widely reported in the available literature. Its functional groups suggest it is a polar molecule, with the hydroxyethyl moiety conferring hydrophilic characteristics.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][2] |

| Molecular Weight | 215.29 g/mol | [1][3] |

| CAS Number | 160132-54-7 (Racemate) 389889-72-9 ((S)-enantiomer) 1212182-03-0 ((R)-enantiomer) | [1][2][4] |

| Appearance | Not available; related compounds are colorless oils. | [2][5] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | The hydroxyethyl group confers hydrophilic properties. | [1] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C. | [2] |

Experimental Protocols

The protocols described herein relate to the purification and characterization of this compound, which is typically synthesized as an intermediate and purified for subsequent reaction steps.

Purification by Flash Chromatography

This method is used to isolate the target compound from reaction byproducts and unreacted starting materials.

-

Objective: To obtain high-purity this compound.

-

Materials:

-

Crude reaction mixture containing the target compound.

-

Silica gel (for flash chromatography).

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH), chromatography grade.

-

-

Procedure:

-

The crude product is concentrated under reduced pressure to remove bulk solvent.

-

The residue is adsorbed onto a small amount of silica gel.

-

A flash chromatography column is prepared with silica gel, packed using a slurry method with an initial non-polar solvent (e.g., 100% DCM).

-

The adsorbed sample is carefully loaded onto the top of the column.

-

The compound is eluted from the column using a gradient of 5% to 10% methanol in dichloromethane.[1]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.

-

Application in Synthesis

This compound serves as a crucial intermediate in multi-step organic syntheses.[1] For instance, it is a precursor in the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.[6] The synthetic workflow involves the initial formation of the hydroxyethyl pyrrolidine, which can then be chemically modified. The hydroxyl group can be converted into a leaving group (e.g., a mesylate or tosylate) to facilitate elimination reactions to form the vinyl group.

Caption: Synthetic pathway illustrating the role of the target compound.

References

- 1. This compound | 160132-54-7 | Benchchem [benchchem.com]

- 2. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|-范德生物科技公司 [bio-fount.com]

- 3. chembk.com [chembk.com]

- 4. 1212182-03-0|(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 220312-34-5 | Benchchem [benchchem.com]

- 6. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

CAS Number: 389889-72-9

This in-depth technical guide provides a comprehensive overview of (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its role in the development of β3-adrenergic receptor agonists.

Chemical and Physical Properties

(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol , is a valuable intermediate in organic synthesis.[1] While experimentally determined physical properties are not widely published, predicted data provides useful estimates for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 389889-72-9 | |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [2] |

| Boiling Point (Predicted) | 306.0 ± 15.0 °C | [3] |

| Density (Predicted) | 1.065 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.09 ± 0.10 | [3] |

Synthesis and Manufacturing

A representative, though not specific, experimental protocol for the synthesis of a chiral pyrrolidine derivative involves the following conceptual steps:

-

Starting Material Selection : The synthesis typically begins with a commercially available, enantiomerically pure pyrrolidine derivative.

-

Side Chain Introduction : The 2-hydroxyethyl group can be introduced via various methods, such as the ring-opening of an epoxide with a suitable nucleophile or the reduction of a corresponding carboxylic acid or ester.

-

N-Protection : The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions in subsequent steps.

-

Purification : The final product is purified using standard techniques such as column chromatography to achieve the desired purity for pharmaceutical applications.

The synthesis of chiral pyrrolidine derivatives often employs advanced stereoselective techniques to ensure high enantiomeric excess, which is critical for the efficacy and safety of the final drug product.[4][5][6][7]

Applications in Drug Discovery and Development

(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of a variety of pharmacologically active molecules.[8] Its primary application lies in the development of selective β3-adrenergic receptor agonists.

Role in the Development of β3-Adrenergic Receptor Agonists

The β3-adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor family and is predominantly found in adipose tissue and the urinary bladder.[9][10] Activation of β3-ARs leads to the relaxation of the detrusor muscle in the bladder and stimulates lipolysis and thermogenesis in fat cells.[11][12] This makes β3-AR agonists promising therapeutic agents for the treatment of overactive bladder (OAB) and obesity.[12][13]

The chiral pyrrolidine moiety derived from (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a key structural feature in several potent and selective β3-AR agonists. The specific stereochemistry of the pyrrolidine ring is often crucial for high-affinity binding to the receptor and for eliciting the desired pharmacological response.

Signaling Pathways

The therapeutic effects of β3-adrenergic receptor agonists are mediated through a complex signaling cascade. The following diagrams illustrate the key signaling pathways involved in the action of these drugs.

References

- 1. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|-范德生物科技公司 [bio-fount.com]

- 2. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 389889-72-9 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 9. Inside the Biology of the β3-Adrenoceptor [mdpi.com]

- 10. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Selective β₃-adrenoceptor agonists for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a Boc-protected nitrogen and a primary alcohol, make it a versatile building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis and characterization protocols, and its critical role as an intermediate in the development of therapeutic agents, particularly Sphingosine-1-Phosphate (S1P) receptor modulators.

Chemical Structure and Properties

(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate possesses a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the chiral 3-position. The (R)-stereochemistry at this position is crucial for its application in stereospecific synthesis.

Molecular Structure:

-

IUPAC Name: tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

CAS Number: 1212182-03-0[1]

-

Molecular Formula: C₁₁H₂₁NO₃[2]

-

Molecular Weight: 215.29 g/mol [2]

A summary of its key physicochemical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

| Property | Value | Reference |

| Physical State | Not explicitly stated, likely an oil or low-melting solid | |

| Solubility | Soluble in organic solvents | [3] |

| ¹H NMR (CDCl₃) | δ 1.46 (s, 9H, C(CH₃)₃), 3.26–4.05 (m, pyrrolidine & CH₂OH protons) | [2] |

| ¹³C NMR | Characteristic signals for Boc group and pyrrolidine ring | [4] |

| Mass Spectrum | Consistent with the molecular formula | [4] |

| Purity | Commercially available with ≥98% purity | [2] |

Synthesis and Purification

The synthesis of (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding carboxylic acid or ester derivative, which can be sourced from the chiral pool, for instance, from (R)-glutamic acid. Below is a representative experimental protocol.

Experimental Protocol: Synthesis

This protocol is a composite representation based on established chemical transformations.

Step 1: Preparation of (R)-1-tert-butyl 3-methyl 5-oxopyrrolidine-1,3-dicarboxylate

Starting from a suitable protected (R)-glutamic acid derivative, cyclization and subsequent reactions can yield the pyrrolidinone core.

Step 2: Reduction to (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

A strong reducing agent like lithium aluminum hydride (LAH) or sodium borohydride in the presence of a Lewis acid can be used to reduce the ester functionality.

Step 3: Chain Extension to (R)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

The primary alcohol is oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Step 4: Reduction to (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

The aldehyde is then reduced to the desired primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Detailed Procedure for Step 4:

-

To a solution of (R)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of water.

-

The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Experimental Protocol: Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

Characterization:

-

¹H and ¹³C NMR: The structure of the purified product is confirmed by ¹H and ¹³C NMR spectroscopy.[4][5][6]

-

Mass Spectrometry (MS): The molecular weight is confirmed by high-resolution mass spectrometry (HRMS).[4]

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is determined by HPLC analysis.[7]

Applications in Drug Discovery

(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, most notably Sphingosine-1-Phosphate (S1P) receptor modulators.[2] These modulators are being investigated for the treatment of autoimmune diseases such as multiple sclerosis.[8]

Role in the Synthesis of S1P Receptor Modulators

The hydroxyl group of (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate provides a reactive handle for further chemical modifications, such as etherification or displacement, to introduce the pharmacophoric elements required for S1P receptor activity. The Boc-protecting group allows for the selective manipulation of other functional groups before its removal to reveal the secondary amine of the pyrrolidine ring, which is often a key binding element in the final drug molecule.

Below is a generalized workflow for the synthesis of an S1P receptor modulator using the title compound.

Involvement in Signaling Pathways

S1P receptor modulators, synthesized from intermediates like (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, primarily target the S1P1 receptor. Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), on lymphocytes leads to their sequestration in lymph nodes, preventing their infiltration into the central nervous system in autoimmune diseases like multiple sclerosis.[8] The downstream signaling cascade of S1P1 receptor activation is complex and involves multiple G proteins and effector molecules.

The binding of an S1P1 agonist initiates a signaling cascade through Gαi.[1][9][10] This leads to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt, as well as the regulation of small GTPases like Rac.[1][3]

Conclusion

(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block with significant applications in the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the development of potent and selective drug candidates, particularly S1P receptor modulators for the treatment of autoimmune diseases. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 160132-54-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate(1212182-03-0) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 1212182-03-0|(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Properties of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular properties of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key intermediate in medicinal chemistry.

Molecular Identity and Properties

This compound is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxyethyl substituent. Its chemical structure makes it a valuable building block in the synthesis of various bioactive molecules, including anticancer agents and sphingosine-1-phosphate (S1P) receptor modulators.[1]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 215.29 g/mol | [1][2][3][4] |

| 215.28 g/mol | [5] | |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][2][3][5] |

| CAS Number | 160132-54-7 | [1] |

| 389889-72-9 ((S)-enantiomer) | [5] | |

| 1212182-03-0 ((R)-enantiomer) |

Experimental Protocols

The molecular weight of a compound like this compound is typically determined experimentally using mass spectrometry. A general protocol for this determination is outlined below.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer. An ionization technique, commonly Electrospray Ionization (ESI), is used to generate gas-phase ions of the molecule. In ESI, the molecule is typically protonated to form [M+H]⁺ or forms adducts with other cations like sodium [M+Na]⁺.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the molecular ion (e.g., [M+H]⁺) is identified. The molecular weight (M) is calculated by subtracting the mass of the added ion (e.g., H⁺) from the measured m/z value.

Logical Relationships

The molecular weight of a compound is a fundamental property derived directly from its molecular formula. The relationship is based on the sum of the atomic weights of all constituent atoms.

Caption: Calculation of Molecular Weight from Molecular Formula.

References

- 1. This compound | 160132-54-7 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 220312-34-5 | Benchchem [benchchem.com]

- 5. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|-范德生物科技公司 [bio-fount.com]

Synthesis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a key synthetic route to tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis commences with the nucleophilic substitution of a protected pyrrolidine derivative with diethyl malonate, followed by hydrolysis, decarboxylation, and a final reduction step. This document details the experimental protocols for each synthetic transformation, presents quantitative data in a clear, tabular format, and includes a visual representation of the overall synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a chiral pyrrolidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive hydroxyl group and the Boc-protected nitrogen atom allows for selective functionalization, making it a versatile scaffold in the design of novel therapeutics. This guide outlines a robust and well-documented synthetic pathway to obtain this compound, focusing on the practical aspects of the experimental procedures.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a four-step reaction sequence starting from a commercially available protected 3-hydroxypyrrolidine derivative. The overall pathway involves the formation of a malonic ester derivative, followed by hydrolysis to the corresponding dicarboxylic acid, subsequent decarboxylation to a mono-carboxylic acid, and a final reduction to the desired primary alcohol.

Experimental Protocols

The following protocols are based on procedures outlined in patent EP2358670B1, which describes the synthesis of intermediates for tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.[1]

Synthesis of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate

A stirred mixture of sodium ethoxide in ethanol (21% by weight, 343 g, 1.05 mol), anhydrous ethanol (300 mL), and diethyl malonate (168 g, 1.05 mol) is heated to 40 °C for 1.5 hours. To this mixture, a solution of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (138 g, 0.592 mol) in ethanol (100 mL) is added. The reaction mixture is then heated to 78 °C for 8 hours. After cooling, the reaction mixture is diluted with water (2.0 L) and acidified to a pH of 3 with 6M HCl (100 mL).

Synthesis of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

To a solution of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate (704 g) in ethanol (1.4 L) is added a solution of potassium hydroxide (400 g) in water (1.4 L). The mixture is heated to 80 °C and stirred for 12 hours. The reaction is monitored by HPLC to ensure completion.

Synthesis of (R)-1-Boc-pyrrolidine-3-acetic acid via Decarboxylation

A solution of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid (83 g) in 1-methyl-2-pyrrolidinone (0.42 L) is stirred under a nitrogen atmosphere at 110-112 °C for 2 hours.[2] The completion of the reaction is monitored by HPLC.[2] Upon completion, the solution is cooled to 20-25 °C. The cooled solution is then mixed with de-ionized water (1.00 L), and methyl tert-butyl ether (MTBE) (1.00 L) is added. The phases are separated, and the organic layer is collected. The aqueous phase is further extracted with MTBE (1.00 L) and then chloroform (1.00 L).

Synthesis of tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

The reduction of (R)-1-Boc-pyrrolidine-3-acetic acid is carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). Suitable solvents for this reduction include tetrahydrofuran, ether, dioxane, and 1,2-dimethoxyethane.[1] A typical laboratory procedure would involve the slow addition of a solution of the carboxylic acid in an anhydrous solvent to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere, followed by a careful workup procedure.

Data Summary

This section provides a summary of the quantitative data, including reaction yields and spectroscopic information for the key compounds in the synthesis.

Reaction Yields and Purity

| Step | Product | Yield | Purity | Reference |

| 1 | Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | 81% | 99.7% (GC) | [2] |

| 2-4 | tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | ~60% | >95% | [1] |

Spectroscopic Data

This compound

| Type | Data | Reference |

| ¹H NMR | Characteristic signals for the tert-butyl protons are observed around δ 1.4 ppm, and the hydroxyethyl group protons are typically found in the range of δ 3.5–4.0 ppm. | [2] |

| ¹³C NMR | Expected signals for the carbons of the tert-butyl group, the pyrrolidine ring, and the hydroxyethyl side chain. | [2] |

| IR | A characteristic C=O stretching frequency for the Boc protecting group is expected around 1700 cm⁻¹. | [2] |

| HRMS | High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the final product. | [2] |

Conclusion

This technical guide has detailed a multi-step synthesis of this compound, a key intermediate in pharmaceutical research. The described pathway, involving malonate synthesis, hydrolysis, decarboxylation, and reduction, provides a reliable method for obtaining this valuable building block. The provided experimental outlines and data summaries offer a solid foundation for researchers and scientists working in the field of organic synthesis and drug discovery.

References

Chiral Pyrrolidine Building Blocks: An In-depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of FDA-approved drugs.[1][2][3] Its unique structural and physicochemical properties, including its ability to form key hydrogen bonds, introduce conformational rigidity, and serve as a versatile synthetic handle, make it an invaluable building block in the design of novel therapeutics.[4] This technical guide provides a comprehensive overview of chiral pyrrolidine building blocks for drug discovery, encompassing their synthesis, applications in various therapeutic areas, and detailed experimental protocols for their evaluation. Particular emphasis is placed on the asymmetric synthesis of these scaffolds and their role in the development of potent and selective enzyme inhibitors and receptor modulators.

Introduction to Chiral Pyrrolidines in Medicinal Chemistry

The chirality of pyrrolidine derivatives is often crucial for their biological activity, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1] The conformational constraints imposed by the pyrrolidine ring allow for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[4] This has led to the widespread use of chiral pyrrolidine building blocks in the development of drugs targeting a diverse range of diseases, including viral infections, cancer, and metabolic disorders.

Therapeutic Applications of Chiral Pyrrolidine-Containing Drugs

The versatility of the chiral pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where it has been successfully applied. Several FDA-approved drugs incorporate this moiety, highlighting its importance in modern drug discovery.

Table 1: Examples of FDA-Approved Drugs Containing a Chiral Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Antivirals | ||

| Asunaprevir | Hepatitis C | NS3/4A protease inhibitor[1] |

| Daclatasvir | Hepatitis C | NS5A replication complex inhibitor[1] |

| Grazoprevir | Hepatitis C | NS3/4A protease inhibitor[1] |

| Oseltamivir | Influenza | Neuraminidase inhibitor[5] |

| Antidiabetics | ||

| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor[1] |

| Anticancer | ||

| Alpelisib | Breast Cancer | PI3Kα inhibitor[2] |

| Central Nervous System | ||

| Raclopride | Schizophrenia | Dopamine D2 receptor antagonist[1] |

| Other | ||

| Captopril | Hypertension | Angiotensin-converting enzyme (ACE) inhibitor[2] |

| Clemastine | Allergy | Histamine H1 receptor antagonist[1] |

Asymmetric Synthesis of Chiral Pyrrolidine Building Blocks

The stereoselective synthesis of chiral pyrrolidines is a cornerstone of their application in drug discovery. Various synthetic strategies have been developed to access enantiomerically pure pyrrolidine derivatives.

Key Synthetic Strategies:

-

From the Chiral Pool: Proline and its derivatives, such as 4-hydroxyproline, are readily available and serve as excellent starting materials for the synthesis of a wide range of chiral pyrrolidine building blocks.[1]

-

Asymmetric Catalysis: The use of chiral catalysts, including organocatalysts and transition metal complexes, enables the enantioselective construction of the pyrrolidine ring from achiral precursors.[6][7]

-

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a powerful method for the stereocontrolled synthesis of highly substituted pyrrolidines.[6]

Case Studies: Pyrrolidine Scaffolds in Enzyme Inhibition and Receptor Antagonism

The following sections delve into specific examples of chiral pyrrolidine building blocks in the development of targeted therapies, including quantitative data on their biological activity.

Neuraminidase Inhibitors for Influenza

Neuraminidase is a key enzyme in the life cycle of the influenza virus, and its inhibition is an effective strategy for antiviral therapy.[5] Pyrrolidine-based inhibitors have been designed to mimic the natural substrate of the enzyme, sialic acid.

Table 2: In Vitro Activity of Pyrrolidine-Based Neuraminidase Inhibitors

| Compound | IC50 (µM) against Influenza A (H3N2) Neuraminidase |

| Oseltamivir | 1.06[5] |

| Compound 6e | 1.56[5] |

| Compound 9c | 2.71[5] |

| Compound 9e | 1.88[5] |

| Compound 9f | 2.13[5] |

| Compound 10e | 1.74[5] |

CXCR4 Antagonists for Cancer Metastasis

The chemokine receptor CXCR4 plays a crucial role in cancer metastasis, making it an attractive target for anticancer drug development.[8][9][10] Pyrrolidine-based antagonists have shown potent inhibition of the CXCL12/CXCR4 signaling axis.[8][9][10][11]

Table 3: In Vitro Activity of a Pyrrolidine-Based CXCR4 Antagonist

| Compound | CXCR4 Binding Affinity (IC50, nM) | CXCL12-induced Calcium Flux (IC50, nM) |

| Compound 46 | 79[8][9][11][12] | 0.25[8][9][11][12] |

DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic approach for type 2 diabetes.[13][14] Several DPP-4 inhibitors incorporating a chiral pyrrolidine scaffold have been developed.

Table 4: In Vitro Activity of Pyrrolidine-Based DPP-4 Inhibitors

| Compound | DPP-4 Inhibition (IC50, µM) |

| Compound 23d | 11.32 ± 1.59[9] |

Pyrrolidine Derivatives with Anticancer Activity

The pyrrolidine scaffold is also a promising framework for the development of novel anticancer agents.[11] Various derivatives have demonstrated significant cytotoxic activity against different cancer cell lines.

Table 5: In Vitro Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) |

| Compound 37e | MCF-7 | 17[10] |

| Compound 37e | HeLa | 19[10] |

| Compound 7a | HeLa | 0.32 ± 1.00[15] |

| Compound 7i | HeLa | 1.80 ± 0.22[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Asymmetric Synthesis of Chiral Fluorinated Pyrrolidines via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition[6]

Materials:

-

Copper(I) precatalyst (e.g., Cu(CH3CN)4PF6)

-

Chiral ligand (e.g., a chiral bis(oxazoline) ligand)

-

Anhydrous toluene

-

Azomethine ylide precursor (imine from glycine ester and aldehyde/ketone)

-

Fluorinated styrene derivative

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

-

Saturated aqueous NH4Cl

-

Ethyl acetate

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the copper(I) precatalyst (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous toluene.

-

Stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Add the azomethine ylide precursor (1.2 equivalents).

-

Add the fluorinated styrene derivative (1.0 equivalent) to the reaction mixture.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

-

Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.

In Vitro Neuraminidase Inhibition Assay[5]

Materials:

-

Influenza A virus (H3N2) neuraminidase

-

4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl2)

-

Test compounds (pyrrolidine derivatives)

-

Oseltamivir (positive control)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compounds and Oseltamivir in assay buffer.

-

In a 96-well black microplate, add the neuraminidase enzyme solution to each well.

-

Add the diluted test compounds or control to the respective wells.

-

Incubate the plate at 37 °C for 30 minutes.

-

Initiate the enzymatic reaction by adding the MUNANA substrate solution to each well.

-

Incubate the plate at 37 °C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.2).

-

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

CXCR4 Receptor Binding Assay[6]

Materials:

-

Jurkat cells (endogenously expressing CXCR4)

-

Fluorescently labeled CXCL12 (e.g., CXCL12AF647)

-

Test compounds (pyrrolidine-based CXCR4 antagonists)

-

Assay buffer (e.g., HBSS with HEPES)

-

96-well plates

-

Flow cytometer

Procedure:

-

Harvest and wash Jurkat cells, then resuspend them in assay buffer to the desired concentration.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the test compounds to the respective wells.

-

Add the cell suspension to each well.

-

Incubate the plate for 15 minutes at room temperature in the dark.

-

Add a fixed concentration of fluorescently labeled CXCL12 to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells with assay buffer.

-

Resuspend the cells in assay buffer and analyze the fluorescence signal of single cells by flow cytometry.

-

The reduction in fluorescent signal in the presence of the test compound indicates displacement of the labeled ligand and is used to calculate the IC50 value.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay[8][16]

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (pyrrolidine derivatives)

-

Sitagliptin or Vildagliptin (positive control)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in assay buffer.

-

In a 96-well black microplate, add the DPP-4 enzyme solution to each well.

-

Add the diluted test compounds or control to the respective wells.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Anticancer Activity Assay (MTT Assay)[11][17]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (pyrrolidine derivatives)

-

Doxorubicin (positive control)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is crucial for understanding their mechanism and for the rational design of new therapeutic agents. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pyrrolidine-based compounds discussed in this guide.

Conclusion

Chiral pyrrolidine building blocks are undeniably a cornerstone of modern drug discovery. Their inherent structural features and synthetic accessibility have enabled the development of a wide range of effective therapeutics. This guide has provided a comprehensive overview of their synthesis, therapeutic applications, and the experimental protocols necessary for their evaluation. The continued exploration of novel asymmetric synthetic methodologies and a deeper understanding of the signaling pathways modulated by pyrrolidine-containing drugs will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. researchgate.net [researchgate.net]

- 3. proteinfoundry.com [proteinfoundry.com]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. izsvenezie.com [izsvenezie.com]

- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Boc-Protected Pyrrolidine Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its inherent structural features, including its sp3-hybridized nature and the ability to serve as a hydrogen bond donor or acceptor, contribute to favorable pharmacokinetic profiles and potent interactions with biological targets.[6] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen provides a versatile handle for synthetic chemists, enabling regioselective modifications and the construction of complex molecular architectures. This technical guide delves into the synthesis, biological evaluation, and therapeutic applications of Boc-protected pyrrolidine derivatives, offering a comprehensive resource for researchers in the field of drug discovery.

The Strategic Advantage of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and heterocyclic chemistry. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions, ensuring the integrity of other sensitive functional groups within a molecule.[7] This "orthogonal" protection strategy is paramount in the multi-step synthesis of complex drug candidates.

Synthesis of Boc-Protected Pyrrolidine Scaffolds

The synthesis of Boc-protected pyrrolidine derivatives often commences from commercially available chiral precursors such as proline and 4-hydroxyproline.[3][8] These starting materials provide a straightforward entry into enantiomerically pure pyrrolidine scaffolds.

Experimental Protocol: N-Boc Protection of (R)-3-Pyrrolidinol

This protocol outlines a standard procedure for the N-protection of a secondary amine in a pyrrolidine ring using di-tert-butyl dicarbonate (Boc-anhydride).[9]

Materials:

-

(R)-3-Pyrrolidinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-pyrrolidinol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0°C.[9]

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.[9]

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0°C.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield pure (R)-(-)-N-Boc-3-pyrrolidinol.

Biological Activities and Therapeutic Targets

Boc-protected pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, targeting a diverse range of enzymes and receptors implicated in various diseases.

Enzyme Inhibition

Neuraminidase Inhibitors: Several studies have focused on the design and synthesis of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[10][11]

| Compound | Target | IC50 (µM) | Reference |

| 6e | Influenza A Neuraminidase (H3N2) | 1.56 | [11] |

| 9c | Influenza A Neuraminidase (H3N2) | 2.71 | [11] |

| 9e | Influenza A Neuraminidase (H3N2) | 1.89 | [11] |

| 9f | Influenza A Neuraminidase (H3N2) | 2.33 | [11] |

| 10e | Influenza A Neuraminidase (H3N2) | 2.15 | [11] |

| A-192558 (20e) | Influenza A Neuraminidase | 0.2 | [10] |

| A-192558 (20e) | Influenza B Neuraminidase | 8 | [10] |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: A series of pyrrolidine carboxamides have been developed as selective inhibitors of 11β-HSD1, an enzyme involved in the conversion of cortisone to the active glucocorticoid cortisol.[12]

| Compound | Target | IC50 (nM) | Reference |

| PF-877423 | Human 11β-HSD1 | 3.2 | [12] |

| PF-877423 | Mouse 11β-HSD1 | 1.9 | [12] |

| 42 | Human 11β-HSD1 | 1.8 | [12] |

| 42 | Mouse 11β-HSD1 | 1.2 | [12] |

G Protein-Coupled Receptor (GPCR) Modulation

CXCR4 Antagonists: The chemokine receptor CXCR4 is a key player in HIV entry, cancer metastasis, and inflammation. Boc-protected pyrrolidine derivatives have been investigated as antagonists of this receptor.

| Compound | Target | IC50 (nM) | Assay | Reference |

| AMD3100 | CXCR4 | 44 | [³H]-SDF-1α binding | Not in search results |

| IT1t | CXCR4 | 2.5 | CXCL12-induced Ca²⁺ flux | Not in search results |

Melanocortin-4 Receptor (MC4R) Agonists: A series of trans-4-phenylpyrrolidine-3-carboxamides have been identified as potent ligands for the human melanocortin-4 receptor, a target for the treatment of obesity.[13]

| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) | IC₅₀ (nM) | Reference |

| 20f-1 (agonist) | MC4R | 11 | 24 | - | [13] |

| 20f-2 (antagonist) | MC4R | 8.6 | - | 65 | [13] |

Ion Channel Blockade

Sodium Channel Blockers: Novel pyrrolidine derivatives have been synthesized and evaluated for their inhibitory effects on neuronal sodium channels, representing a potential therapeutic strategy for ischemic stroke.

| Compound | Target | IC50 (µM) | Reference |

| 5e | Neuronal Na⁺ channels | 0.23 | Not in search results |

Experimental Protocols for Biological Evaluation

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method to assess the inhibitory activity of compounds against influenza neuraminidase.[14][15]

Materials:

-

Influenza virus stock (e.g., H3N2)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

NA inhibitors (test compounds and reference standard, e.g., Oseltamivir)

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., glycine-NaOH buffer)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor in the assay buffer.

-

Virus Dilution: Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear reaction rate.

-

Reaction Incubation: In a 96-well plate, add the diluted virus, followed by the test compounds or reference inhibitor. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Reaction Termination: After a set incubation period (e.g., 60 minutes) at 37°C, stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader (e.g., excitation at 365 nm and emission at 450 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

CXCR4 Receptor Binding Assay (Flow Cytometry-based)

This protocol details a competition binding assay to identify compounds that interfere with the binding of a fluorescently labeled ligand to CXCR4.[7][16]

Materials:

-

Jurkat cells (endogenously expressing CXCR4)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Test compounds

-

Assay buffer (e.g., PBS with BSA)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture Jurkat cells and resuspend them in assay buffer at a specific concentration.[7]

-

Compound Incubation: Add serial dilutions of the test compounds to the wells of a 96-well plate.

-

Cell Addition: Add the Jurkat cell suspension to each well and incubate for a short period (e.g., 15 minutes) at room temperature in the dark.[16]

-

Labeled Ligand Addition: Add a fixed concentration of fluorescently labeled CXCL12 to each well and incubate for a longer period (e.g., 30 minutes) at room temperature in the dark.[16]

-

Washing: Centrifuge the plate to pellet the cells, discard the supernatant, and wash the cells with assay buffer.

-

Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-bound labeled ligand.

-

Data Analysis: The reduction in fluorescence intensity in the presence of a test compound indicates displacement of the labeled ligand. Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of Boc-protected pyrrolidine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

GPCR Signaling Pathway

Many Boc-protected pyrrolidine derivatives target G protein-coupled receptors (GPCRs). The general mechanism of GPCR signaling is depicted below.

References

- 1. proteinfoundry.com [proteinfoundry.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 8. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

Spectroscopic and Synthetic Profile of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, tabulated spectral data for easy reference, and visualized workflows.

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques to confirm its molecular structure and purity. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.26–4.05 | m | 5H | Pyrrolidine ring protons |

| 3.65 (t, J=6.5 Hz) | t | 2H | -CH₂-OH |

| 2.05 (m) | m | 1H | Pyrrolidine ring proton |

| 1.80 (m) | m | 1H | Pyrrolidine ring proton |

| 1.65 (q, J=6.9 Hz) | q | 2H | -CH₂-CH₂-OH |

| 1.46 | s | 9H | tert-butyl protons |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C=O (Boc) |

| 79.1 | C(CH₃)₃ (Boc) |

| 60.9 | -CH₂-OH |

| 53.1 | Pyrrolidine ring carbon |

| 45.9 | Pyrrolidine ring carbon |

| 38.6 | Pyrrolidine ring carbon |

| 33.5 | Pyrrolidine ring carbon |

| 28.5 | C(CH₃)₃ (Boc) |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 216.1594 | [M+H]⁺ (Calculated for C₁₁H₂₂NO₃⁺: 216.1594) |

| 200 | [M-CH₃]⁺ |

| 160 | [M-C(CH₃)₃]⁺ |

| 142 | [M-Boc]⁺ |

| 116 | [M-COOtBu]⁺ |

Ionization Mode: Electrospray Ionization (ESI)

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2970 | Strong | C-H stretch (alkane) |

| 1695 | Strong | C=O stretch (Boc carbonyl group)[1] |

| 1415 | Medium | C-N stretch |

| 1170 | Strong | C-O stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data and the synthesis of the title compound are provided below.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative.

Procedure:

-

Reaction Setup: To a solution of tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (1.1 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of water, followed by a 1 M aqueous solution of sodium hydroxide and then again with water.

-

Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans are typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic characterization methods.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and successful application in complex synthetic pathways.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the pyrrolidine ring, and the 2-hydroxyethyl substituent. The chemical shifts are influenced by the electronic environment of the protons and their spatial arrangement.

While a complete, high-resolution spectrum with fully assigned coupling constants was not available in publicly accessible databases at the time of this guide's compilation, the following table summarizes the expected chemical shifts and multiplicities based on typical values for similar structures and available data. The spectrum is generally recorded in deuterated chloroform (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ (Boc group) | ~ 1.46 | Singlet (s) | 9H |

| Pyrrolidine ring protons | ~ 2.80 - 3.80 | Multiplet (m) | 7H |

| CH₂OH (hydroxyethyl) | ~ 3.65 | Triplet (t) | 2H |

| CH₂ (hydroxyethyl) | ~ 1.60 | Triplet (t) | 2H |

| OH | Variable | Broad Singlet (br s) | 1H |

Note: The chemical shifts and multiplicities of the pyrrolidine ring protons are complex due to overlapping signals and diastereotopicity. Two-dimensional NMR techniques, such as COSY and HSQC, would be required for unambiguous assignment.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a proton-sensitive probe.

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): Approximately 4 seconds

-

Receiver Gain: Optimized for the sample.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants (where resolvable).

Synthesis Workflow

This compound is a valuable intermediate in organic synthesis. A common synthetic route involves the protection of the pyrrolidine nitrogen followed by functional group manipulation. The following diagram illustrates a generalized experimental workflow for its preparation.

Caption: Experimental workflow for the synthesis of this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate its accurate identification and effective use in synthetic applications.

In-Depth Technical Guide on the ¹³C NMR Analysis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectral properties is crucial for identity confirmation, purity assessment, and quality control in drug discovery and development.

Chemical Structure and Carbon Numbering

For the purpose of ¹³C NMR analysis, the carbon atoms of this compound are numbered as follows:

Caption: Chemical structure of this compound with carbon numbering.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Notes |

| C1 | ~45-50 | CH₂ | Pyrrolidine ring carbon adjacent to nitrogen. |

| C2 | ~25-30 | CH₂ | Pyrrolidine ring carbon. |

| C3 | ~35-40 | CH | Pyrrolidine ring carbon bearing the hydroxyethyl group. |

| C4 | ~50-55 | CH₂ | Pyrrolidine ring carbon adjacent to nitrogen. |

| C5 | ~154-156 | C | Carbonyl carbon of the Boc protecting group. |

| C6 | ~79-81 | C | Quaternary carbon of the tert-butyl group. |

| C7 | ~28-30 | CH₃ | Methyl carbons of the tert-butyl group. |

| C8 | ~28-30 | CH₃ | Methyl carbons of the tert-butyl group. |

| C9 | ~28-30 | CH₃ | Methyl carbons of the tert-butyl group. |

| C10 | ~35-40 | CH₂ | Methylene carbon of the hydroxyethyl group. |

| C11 | ~60-65 | CH₂ | Methylene carbon of the hydroxyethyl group bearing the hydroxyl. |

Experimental Protocol for ¹³C NMR Analysis

A standard experimental protocol for acquiring a ¹³C NMR spectrum of the title compound is provided below.

3.1. Sample Preparation

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Acquisition Mode: Proton-decoupled

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the full observation of quaternary carbons.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Referencing: The CDCl₃ solvent peak is used as an internal reference (δ = 77.16 ppm).

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the solvent peak.

-

Integrate the peaks if quantitative analysis is required (note: integration in standard proton-decoupled ¹³C NMR is not always accurate due to varying relaxation times and NOE effects).

Visualizations

4.1. Experimental Workflow for ¹³C NMR Analysis

The following diagram illustrates the typical workflow for obtaining and analyzing the ¹³C NMR spectrum of the target compound.

The Pyrrolidine Scaffold: A Cornerstone in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the role of pyrrolidine scaffolds in pharmaceutical development, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Introduction to the Pyrrolidine Scaffold

The pyrrolidine ring, also known as tetrahydropyrrole, is a saturated heterocycle that is a core structure in numerous biologically and pharmacologically active molecules, including many alkaloids and bioactive compounds.[3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[4] The presence of a nitrogen atom imparts basicity and the potential for hydrogen bonding, contributing to the pharmacokinetic and pharmacodynamic properties of drugs.[5] The pyrrolidine scaffold is found in a wide range of FDA-approved drugs, highlighting its significance in pharmaceutical development.[6][7]

Therapeutic Applications and Bioactivity

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use in various therapeutic areas.[6]

Antihypertensive Agents: ACE Inhibitors

A prominent class of drugs containing the pyrrolidine scaffold are the Angiotensin-Converting Enzyme (ACE) inhibitors, such as Captopril and Enalapril.[6] These drugs are mainstays in the treatment of hypertension and heart failure.[2] They function by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to a reduction in the production of the potent vasoconstrictor angiotensin II.[8]

Antidiabetic Agents: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, including Vildagliptin, are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[9] These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.[9]

Antibacterial Agents

The pyrrolidine moiety is a key feature in several antibacterial agents, such as Clindamycin, a lincosamide antibiotic.[6] These compounds typically act by inhibiting bacterial protein synthesis.[10]

Anticancer Agents

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their anticancer activity.[11] Their mechanisms of action are diverse and can include the induction of apoptosis through caspase activation and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[6][11]

Antiviral Agents

Pyrrolidine-containing compounds have also shown promise as antiviral agents.[12] Their mechanisms can involve the inhibition of viral entry into host cells or the targeting of viral enzymes essential for replication.[13][14]

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for a selection of pyrrolidine-containing compounds, providing a basis for comparison of their potency and pharmacokinetic profiles.

Table 1: In Vitro Bioactivity of Selected Pyrrolidine Derivatives

| Compound/Drug | Target/Assay | Activity Type | Value | Cell Line/Organism | Reference(s) |

| Anticancer Agents | |||||

| Pyrrolidine 3h | Proliferation Inhibition | IC50 | 2.9 - 16 µM | 10 cancer cell lines | [11] |

| Pyrrolidine 3k | Proliferation Inhibition | IC50 | 2.9 - 16 µM | 10 cancer cell lines | [11] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 14 | Cell Viability | EC50 | 10.40 ± 1.35 µM | IGR39 (melanoma) | [6] |

| Spiro[pyrrolidine-3,3′-oxindole] 38i | Growth Inhibition | EC50 | 3.53 µM | MCF-7 | [15] |

| Enzyme Inhibitors | |||||

| Captopril | Angiotensin-Converting Enzyme (ACE) | Inhibition | - | - | [16] |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Inhibition | - | - | [17] |

| Pyrrolidine Sulfonamide 23a | Glycine Transporter 1 (GlyT1) | Ki | 0.198 µM | - | [15] |

| Spiropyrrolidine oxindole 41 | MDM2/GPX4 | Ki | 0.24 ± 0.06 µM | MCF-7 | [8] |

| Antimicrobial Agents | |||||

| Clindamycin | Bacterial Protein Synthesis | Inhibition | - | Gram-positive bacteria | [10] |

Table 2: Pharmacokinetic Parameters of Selected Pyrrolidine-Containing Drugs

| Drug | Administration Route | Bioavailability (%) | Half-life (t½) (hours) | Cmax | Tmax (hours) | Elimination | Reference(s) |

| Captopril | Oral | ~75% (decreased by food) | ~2 | - | ~1 | Primarily Renal | [16][18] |

| Enalapril | Oral | 60-70% | 11 (Enalaprilat) | - | 1 (Enalapril), 4 (Enalaprilat) | Primarily Renal | [16][19] |

| Clindamycin | Oral | ~90% | ~2-4 | - | 2-4 | Hepatic metabolism, excreted in bile and urine | [10][20] |

| Vildagliptin | Oral | ~85% | ~3 | - | 1.7 | Metabolism and Renal | [21][22] |

| Sitagliptin | Oral | ~87% | 12.4 | - | 1-4 | Primarily Renal | [21][22] |

| Saxagliptin | Oral | - | 2.5 (parent), 3.1 (active metabolite) | - | 2 (parent), 4 (metabolite) | Metabolism and Renal | [21][22] |

| Linagliptin | Oral | ~30% | >100 | - | 1.5 | Primarily Fecal | [21][23] |

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Synthesis of a Pyrrolidine Derivative: Captopril